molecular formula C21H42O3 B8581870 3-[(12-Cyclohexyldodecyl)oxy]propane-1,2-diol CAS No. 111040-45-0

3-[(12-Cyclohexyldodecyl)oxy]propane-1,2-diol

Cat. No. B8581870
Key on ui cas rn: 111040-45-0
M. Wt: 342.6 g/mol
InChI Key: OQWYJCXPYDWPCH-UHFFFAOYSA-N
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Patent
US04778912

Procedure details

A mixture of 40.8 g (0.123 mole) of 12-cyclohexyldodecyl bromide, 22.7 g (0.172 mole) of 1,2-isopropylideneglycerol, 1.0 g of cetyltrimethylammonium chloride and 27.6 g (0.344 mole) of 50% aqueous sodium hydroxide solution was stirred at 80° C. for 10 hours. To the reaction mixture was added 200 ml of hexane and the resulting mixture was washed with water, dried (MgSO4) and concentrated under reduced pressure. To the residue were added 200 ml of methanol and 4 ml of 6N hydrochloric acid, and the mixture was heated unde reflux for 10 hours. The mixture was cooled and the colorless crystals precipitated were collected by filtration, washed with hexane and dried to give 10.1 g of the above-mentioned compound. The mother liquid was further cooled to obtain 20.8 g of the second crystals. Total yield: 30.9 g (yield: 74%)
Name
12-cyclohexyldodecyl bromide
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1(C)[O:25][CH:24]([CH2:26][OH:27])[CH2:23][O:22]1.[OH-].[Na+]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.CCCCCC>[CH:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:22][CH2:23][CH:24]([OH:25])[CH2:26][OH:27])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,4.5|

Inputs

Step One
Name
12-cyclohexyldodecyl bromide
Quantity
40.8 g
Type
reactant
Smiles
C1(CCCCC1)CCCCCCCCCCCCBr
Name
Quantity
22.7 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
27.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added 200 ml of methanol and 4 ml of 6N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated unde
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the colorless crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1(CCCCC1)CCCCCCCCCCCCOCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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